molecular formula C15H11F3O3 B12086346 2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid

2-Methyl-2'-(trifluoromethoxy)biphenyl-4-carboxylic acid

Cat. No.: B12086346
M. Wt: 296.24 g/mol
InChI Key: PZSLKACKQGBWRQ-UHFFFAOYSA-N
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Description

2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of a trifluoromethoxy group and a methyl group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2’-(trifluoromethoxy)biphenyl-4-carboxylic acid is unique due to the presence of both a trifluoromethoxy group and a methyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

3-methyl-4-[2-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C15H11F3O3/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)21-15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

PZSLKACKQGBWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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